Tpl2激酶抑制剂

描述

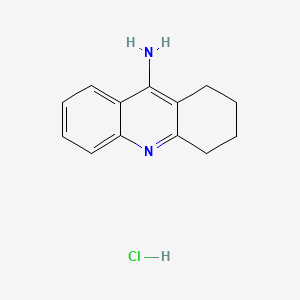

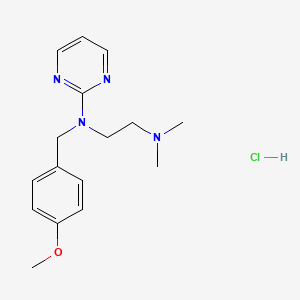

The Tpl2 Kinase Inhibitor, also referenced under CAS 871307-18-5, controls the biological activity of Tpl2 Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It’s a cell-permeable naphthyridine compound that acts as a potent, reversible, and ATP-competitive inhibitor of Tpl2 kinase .

Chemical Reactions Analysis

Tpl2 Kinase Inhibitor is known to inhibit LPS-induced TNF-α production in mice and human monocytes . It also blocks IFN-γ and TNF-α secretion as well as cytolytic activity of human CTLs .Physical And Chemical Properties Analysis

Tpl2 Kinase Inhibitor is a solid substance . It’s soluble in DMSO at a concentration of 10 mg/mL . The inhibitor is yellow in color and should be stored in conditions that are OK to freeze and protect from light .科学研究应用

Neurodegenerative Diseases

Tpl2 Kinase Inhibitor has been found to regulate microglial inflammatory responses and promote neurodegeneration in tauopathy mice . In acute in vivo neuroinflammation settings, Tpl2 kinase activity regulates microglia activation states and brain cytokine levels . In a tauopathy model of chronic neurodegeneration, loss of Tpl2 kinase activity reduces neuroinflammation and rescues synapse loss, brain volume loss, and behavioral deficits .

Inflammatory Diseases

Tpl2 Kinase Inhibitor has been shown to suppress MEK-ERK inflammatory signaling and proinflammatory cytokine production in primary human monocytes . It inhibits the Tpl2 kinase with an IC50 = 1.3 nM with no significant off-target binding activity . GS-4875 selectively inhibited LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK .

Immune Response Regulation

Tpl2 is known as an innate immune kinase that complexes with the NF-B1 κ precursor protein p105 . In effector and memory CD8 T cells, NIK mediates TCR/CD28-stimulated IKK activation and p105 phosphorylation, thereby facilitating activation of the Tpl2-ERK signaling axis .

Phosphorylation & Dephosphorylation Applications

The Tpl2 Kinase Inhibitor controls the biological activity of Tpl2 Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Inflammation and Cancer Research

Tpl2 Kinase Inhibitor 1 is a selective Tpl2 inhibitor (IC50 =50 nM) . Tpl2 includes COT kinase and MAP3K8, Tpl2 Kinase Inhibitor 1 can be used for inflammation response and certain cancer research .

作用机制

Target of Action

The primary target of the Tpl2 Kinase Inhibitor is the Tumor Progression Locus 2 (Tpl2) , also known as MAP3K8 . Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K) and the primary regulator of ERK-mediated gene transcription downstream of multiple proinflammatory stimuli . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .

Mode of Action

Tpl2 Kinase Inhibitor interacts with its target by inhibiting the Tpl2 kinase . This inhibition selectively blocks LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK, with little to no inhibition of phosphorylated p38, JNK, or p65 observed . The inhibitor acts on both the production of and response to TNFα and IL-1β, thereby suppressing proinflammatory signaling .

Biochemical Pathways

The Tpl2 Kinase Inhibitor affects the MEK-ERK inflammatory signaling pathway . Tpl2 phosphorylates the MAPK kinases MEK1 and MEK2 (MEK1/2), which, in turn, activates the MAPKs extracellular signal–regulated kinase 1 (ERK1) and ERK2 (ERK1/2) . By inhibiting Tpl2, the inhibitor suppresses this pathway and reduces the production and secretion of proinflammatory cytokines .

Result of Action

The inhibition of Tpl2 results in the suppression of inflammatory responses. Specifically, the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes are inhibited . This leads to a reduction in uncontrolled immune cell activation and inflammation, which is associated with multiple chronic inflammatory and autoimmune diseases .

安全和危害

未来方向

Tpl2 Kinase Inhibitor has been found to have significant implications in the treatment of various diseases. For instance, it has been found to regulate microglial inflammatory responses and promote neurodegeneration in tauopathy mice . It also suppresses lung carcinogenesis . Therefore, the development of targeted inhibitors against Tpl2 presents a promising therapeutic strategy .

属性

IUPAC Name |

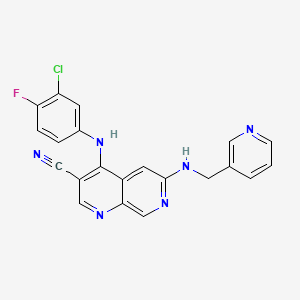

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEUKWOOQOHUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429555 | |

| Record name | Tpl2 Kinase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tpl2 Kinase Inhibitor | |

CAS RN |

871307-18-5 | |

| Record name | Tpl2 Kinase Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

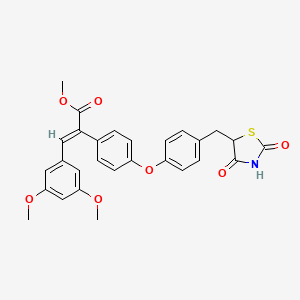

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)

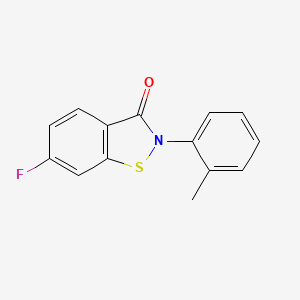

![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)